![molecular formula C13H13NO B14391117 [2-Methyl-3-(pyridin-3-yl)phenyl]methanol CAS No. 89930-04-1](/img/structure/B14391117.png)
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a phenyl group, which is further substituted with a methyl group and a hydroxymethyl group. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-3-(pyridin-3-yl)phenyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-(pyridin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired alcohol .
Another approach involves the use of Grignard reagents. In this method, 2-methyl-3-(pyridin-3-yl)benzaldehyde is treated with a Grignard reagent such as methylmagnesium bromide (CH3MgBr) in anhydrous ether. The reaction mixture is then quenched with water or an acidic solution to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: 2-Methyl-3-(pyridin-3-yl)benzoic acid
Reduction: 2-Methyl-3-(pyridin-3-yl)phenylmethane
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol has several scientific research applications across different fields:
Mecanismo De Acción
The mechanism of action of [2-Methyl-3-(pyridin-3-yl)phenyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(pyridin-2-yl)phenylmethanol
- 2-Methyl-3-(pyridin-4-yl)phenylmethanol
- 2-Methyl-3-(pyridin-3-yl)benzyl alcohol
Uniqueness
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89930-04-1 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
(2-methyl-3-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c1-10-12(9-15)4-2-6-13(10)11-5-3-7-14-8-11/h2-8,15H,9H2,1H3 |
Clave InChI |
NWCIWHGKOBEKIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C2=CN=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
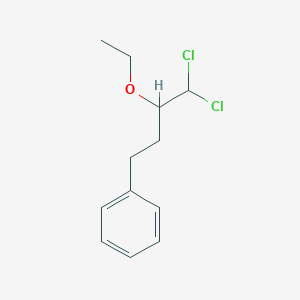
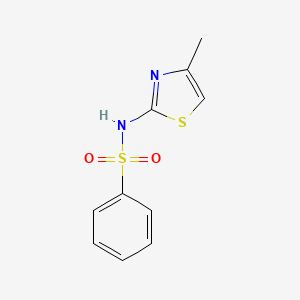
![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)
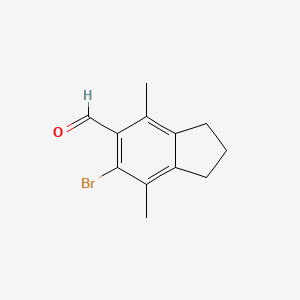
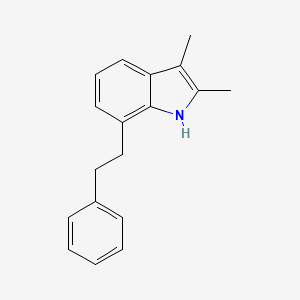
![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
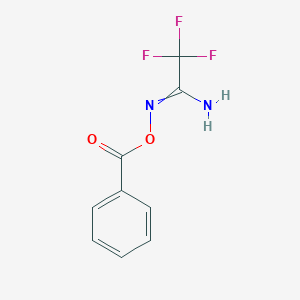
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
